4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O3S2 and its molecular weight is 380.52. The purity is usually 95%.
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Scientific Research Applications
Endothelin Receptor Antagonists for Vasospasm Treatment One significant application of benzenesulfonamide derivatives is in the prevention of cerebral vasospasm, a complication following subarachnoid hemorrhage. Research by Zuccarello et al. (1996) investigated the oral administration of endothelin receptor antagonists, highlighting the effectiveness of these compounds in reducing the magnitude of constriction in blood vessels, which is crucial for treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Photodynamic Therapy for Cancer Treatment Benzenesulfonamide derivatives have also been explored for their potential in photodynamic therapy (PDT), a treatment method for cancer. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yield, making them promising photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Polymerization Catalysts Another research application of benzenesulfonamide derivatives is in polymerization processes. Skupov et al. (2007) discussed the use of palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. The study demonstrates the role of these catalysts in forming high molecular weight polymers, indicating their importance in polymer chemistry (Skupov et al., 2007).
Antimicrobial Activities Research has also delved into the antimicrobial properties of benzenesulfonamide derivatives. Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives, exhibiting antimicrobial activities. This work suggests the potential use of benzenesulfonamide derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
Molecular Antagonists for HIV-1 Infection Prevention Furthermore, benzenesulfonamide derivatives have been considered for their potential in preventing HIV-1 infection. Cheng De-ju (2015) synthesized methylbenzenesulfonamide CCR5 antagonists, highlighting their application as small molecular antagonists for targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-14-11-16(23-2)5-6-18(14)25(21,22)19-12-17(15-7-10-24-13-15)20-8-3-4-9-20/h5-7,10-11,13,17,19H,3-4,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTCADHGYSKTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.